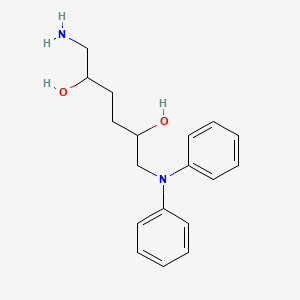

1-Amino-6-(diphenylamino)hexane-2,5-diol

Beschreibung

Eigenschaften

IUPAC Name |

1-amino-6-(N-phenylanilino)hexane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c19-13-17(21)11-12-18(22)14-20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18,21-22H,11-14,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKZYZOUEXZWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC(CCC(CN)O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-6-(diphenylamino)hexane-2,5-diol can be achieved through several synthetic routes. One common method involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . Another approach is the dihydroxylation of alkenes using reagents like osmium tetroxide or potassium permanganate .

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction reactions or dihydroxylation processes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Analyse Chemischer Reaktionen

Types of Reactions

1-Amino-6-(diphenylamino)hexane-2,5-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be further reduced to form different amine derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-Amino-6-(diphenylamino)hexane-2,5-diol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Amino-6-(diphenylamino)hexane-2,5-diol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target molecules, thereby modulating their activity. Specific pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Hexane-2,5-diol (CAS: 2935-44-6)

Structural Similarities :

- Shared hexane backbone with hydroxyl groups at positions 2 and 5.

- Both compounds are diols, enabling participation in dehydration, esterification, or coordination reactions.

Key Differences :

Hexamethylene Diisocyanate (CAS: 822-06-0)

Structural Similarities :

- Shared hexane backbone.

Key Differences :

- Hexamethylene diisocyanate contains isocyanate (-NCO) groups instead of hydroxyl and amino groups, making it reactive toward nucleophiles (e.g., polyols in polyurethane synthesis).

- Its primary industrial use contrasts with the hypothesized biological or catalytic applications of the target compound .

Physicochemical Properties

Hexane-2,5-diol

- Catalysis : Used as a model reactant in cyclodehydration reactions to produce 2,5-dimethyltetrahydrofuran, demonstrating the role of diols in biomass conversion. Layered catalysts like HNbMoO6 enhance reaction efficiency via intercalation and acid-site accessibility .

- Safety Profile : Classified as a skin/eye irritant (H315, H319) and respiratory irritant (H335) .

1-Amino-6-(diphenylamino)hexane-2,5-diol

- Hypothesized Applications: Pharmaceuticals: Amino and hydroxyl groups may enable use as a building block for drug candidates (e.g., kinase inhibitors or antimicrobial agents). Materials Science: Diphenylamino groups could impart fluorescence or electronic properties for optoelectronic materials.

Stability and Hazard Comparison

Biologische Aktivität

1-Amino-6-(diphenylamino)hexane-2,5-diol (C18H24N2O2) is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

1-Amino-6-(diphenylamino)hexane-2,5-diol features a hexane backbone with amino and hydroxyl functional groups, which contribute to its solubility and reactivity. The compound's structure is represented as follows:

The biological activity of 1-amino-6-(diphenylamino)hexane-2,5-diol may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including kinases and phosphatases. The presence of the diphenylamino group may enhance interactions with enzyme active sites.

- Cellular Signaling Modulation : The compound could potentially influence signaling pathways by interacting with proteins involved in cell growth and differentiation.

Antimicrobial Properties

Research indicates that 1-amino-6-(diphenylamino)hexane-2,5-diol exhibits antimicrobial activity. In vitro studies have demonstrated its efficacy against several bacterial strains, suggesting potential applications in treating infections.

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Pseudomonas aeruginosa | 10 | 10 |

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of the compound. The results indicate a moderate cytotoxic effect on certain cancer cell lines, suggesting potential as an anticancer agent.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | 25 | Moderate cytotoxicity |

| MCF-7 | 30 | Higher sensitivity observed |

| A549 | 50 | Less sensitive |

Case Studies and Research Findings

- Antibacterial Efficacy : A study conducted on the antibacterial properties of 1-amino-6-(diphenylamino)hexane-2,5-diol revealed significant inhibition against gram-positive bacteria. The compound was tested in varying concentrations, demonstrating a dose-dependent response.

- Anticancer Activity : In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on breast cancer cells. The findings indicated that treatment with the compound led to apoptosis in MCF-7 cells via mitochondrial pathways.

- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound interacts with specific receptors involved in cell signaling pathways, potentially leading to altered gene expression profiles associated with cell survival and proliferation.

Q & A

Q. What methodologies resolve conflicting data on synergistic effects with other bioactive molecules?

- Methodological Answer :

- Isobologram Analysis : Quantify synergy/additivity/antagonism using fixed-ratio combinations.

- High-Throughput Screening (HTS) : Test combinatorial libraries in 96-well plates with automated readouts.

- Network Pharmacology : Map interaction pathways via KEGG or STRING databases to identify cross-talk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.